molecular formula C26H24N2O3 B2992436 6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 860784-79-8

6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No.: B2992436
CAS No.: 860784-79-8
M. Wt: 412.489
InChI Key: GLHHBLOLVYBZPQ-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline (CAS: 860784-79-8) is a polycarbo-substituted pyrrolo[3,2-c]quinoline derivative with the molecular formula C₂₆H₂₄N₂O₃ and a molar mass of 412.48 g/mol . Its structure features a fused pyrrole-quinoline core, substituted with methoxy groups at positions 6 and 8, a methyl group at position 4, and a 4-phenoxyphenyl moiety at position 1.

The presence of electron-donating methoxy and methyl groups in this compound may modulate electronic properties, solubility, and binding affinity to enzymes like protein kinases or DNA topoisomerases .

Properties

IUPAC Name

6,8-dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-22-13-14-28(18-9-11-20(12-10-18)31-19-7-5-4-6-8-19)26(22)23-15-21(29-2)16-24(30-3)25(23)27-17/h4-12,15-16H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHHBLOLVYBZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline is a synthetic compound belonging to the class of pyrroloquinoline derivatives. Its structural characteristics suggest potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24N2O3
  • Molecular Weight : 412.48 g/mol
  • CAS Number : 860784-79-8

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrroloquinoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit specific signaling pathways involved in cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
    • Structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance its potency against cancer cells by improving binding affinity to target proteins .
  • Case Studies :
    • A study evaluating similar quinoline derivatives reported IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating potential for further exploration in cancer therapies due to their cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects :
    • Pyrroloquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity .
    • Comparative studies have indicated that certain modifications can enhance antibacterial efficacy, making these compounds promising candidates for developing new antibiotics.
  • Antifungal Activity :
    • Similar compounds have been tested for antifungal activity with varying degrees of success. The structure appears to play a critical role in determining the spectrum of activity against different fungal strains .

Data Tables

Biological ActivityTest OrganismIC50 (µg/mL)Reference
AnticancerVarious Cancer Cell Lines0.014 - 5.87
AntibacterialStaphylococcus aureus<10
AntifungalCandida albicansNot specified

Comparison with Similar Compounds

Structural Insights :

  • Substituent Effects: The 4-phenoxyphenyl group in the target compound enhances lipophilicity compared to simpler aryl groups (e.g., phenyl in ), which may improve blood-brain barrier penetration. Methoxy groups at C6/C8 are electron-donating, contrasting with electron-withdrawing bromine or trifluoromethyl substituents in analogues .

Q & A

Q. What are the key considerations in designing a synthetic route for 6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline?

Methodological Answer:

  • Core Reaction Optimization : Focus on nucleophilic substitution reactions to assemble the pyrroloquinoline core. For example, coupling a halogenated quinoline precursor (e.g., 4-chloro-6,7-dimethoxyquinoline) with a phenoxyphenyl-substituted amine under basic conditions (e.g., K₂CO₃ in DMSO or methanol) to form the ether linkage .
  • Solvent and Catalyst Selection : Use polar aprotic solvents (DMSO, DMF) to stabilize intermediates and enhance reaction rates. Catalytic bases like potassium carbonate improve nucleophilicity .
  • Purification : Employ column chromatography (silica gel or aluminum oxide) with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and dihydropyrrolo protons (δ ~2.5–3.5 ppm) to confirm substitution patterns .
    • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 250–350 nm) and mass spectrometry to verify molecular weight (e.g., m/z ~423 for C₂₆H₂₅N₂O₃) .
  • Purity Criteria : Aim for ≥95% purity (HPLC area percentage) for biological assays .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be systematically analyzed?

Methodological Answer:

  • Assay Validation :
    • Confirm compound stability under assay conditions (pH, temperature) using LC-MS to detect degradation products .
    • Use orthogonal assays (e.g., fluorescence polarization and SPR) to cross-validate binding affinity .
  • Target Selectivity Screening : Test against structurally related enzymes (e.g., other kinase families) to rule off-target effects. For example, compare activity against PDGFR-β vs. VEGFR-2 .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

Methodological Answer:

  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) at non-critical positions (e.g., the 4-phenoxyphenyl moiety) to enhance aqueous solubility while preserving methoxy groups critical for target binding .
  • Prodrug Design : Convert methoxy groups to phosphate esters for improved bioavailability, which are cleaved in vivo by phosphatases .

Q. How can computational methods guide the study of structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the pyrroloquinoline core and target proteins (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with methoxy groups and π-π stacking with the quinoline ring .
  • QSAR Modeling : Train models on analogues (e.g., 5,7-dimethoxyquinolines) to predict bioactivity and prioritize synthetic targets .

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